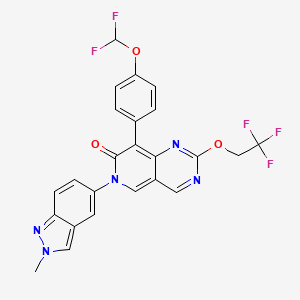

Mat2A-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H16F5N5O3 |

|---|---|

Molecular Weight |

517.4 g/mol |

IUPAC Name |

8-[4-(difluoromethoxy)phenyl]-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H16F5N5O3/c1-33-10-14-8-16(4-7-18(14)32-33)34-11-15-9-30-23(36-12-24(27,28)29)31-20(15)19(21(34)35)13-2-5-17(6-3-13)37-22(25)26/h2-11,22H,12H2,1H3 |

InChI Key |

NMLFVOGTUAFIMD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)OC(F)F)OCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Mat2A-IN-3 mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of MAT2A Inhibitors in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide synthesizes publicly available preclinical and clinical data on well-characterized MAT2A inhibitors, such as AG-270 and IDE397. No public domain information was found for a compound specifically named "Mat2A-IN-3." The data presented here should be considered representative of the mechanism of action for potent and selective MAT2A inhibitors.

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for a significant subset of cancers characterized by the deletion of the Methylthioadenosine Phosphorylase (MTAP) gene. This guide elucidates the core mechanism of action of MAT2A inhibitors, which leverages a synthetic lethal interaction to selectively eliminate cancer cells. Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to the functional impairment of PRMT5, a key enzyme already partially inhibited by MTA accumulation in MTAP-deleted tumors. This dual hit on PRMT5 activity disrupts essential cellular processes, including mRNA splicing and DNA damage response, ultimately inducing cancer cell apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols relevant to the study of MAT2A inhibitors.

The Core Mechanism: Synthetic Lethality in MTAP-Deleted Cancers

The primary mechanism of action for MAT2A inhibitors is rooted in the concept of synthetic lethality. This occurs when the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss or inhibition of either one alone is not. In the context of MAT2A, the key genetic vulnerability is the homozygous deletion of the MTAP gene.

The MTAP gene is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2][3]

The synthetic lethal mechanism unfolds as follows:

-

MTAP Deletion and MTA Accumulation: MTAP is an essential enzyme in the methionine salvage pathway, responsible for metabolizing methylthioadenosine (MTA).[4] Its deletion in cancer cells leads to a significant accumulation of intracellular MTA.[4][5]

-

Partial Inhibition of PRMT5 by MTA: MTA is a potent and selective natural inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[4][6] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) on various proteins, including histones and components of the spliceosome.[6] The high concentration of MTA in MTAP-deleted cells partially inhibits PRMT5 activity.[7]

-

Increased Dependence on SAM: This partial inhibition renders the PRMT5 enzyme highly dependent on its substrate, S-adenosylmethionine (SAM), to maintain its residual function.[6][8]

-

MAT2A Inhibition Depletes SAM: MAT2A is the primary enzyme responsible for synthesizing SAM from methionine and ATP in most tissues and is often upregulated in cancer.[1][9][10] Potent MAT2A inhibitors block this synthesis, causing a sharp decrease in the intracellular pool of SAM.[1][11]

-

Functional Collapse of PRMT5 and Cell Death: The reduction in SAM levels in a cell already experiencing partial PRMT5 inhibition leads to a functional collapse of the enzyme's activity.[1][12] This severe disruption of PRMT5-dependent processes, most notably mRNA splicing, leads to an accumulation of DNA damage, mitotic defects, and ultimately, apoptosis in the cancer cells.[1][13]

Quantitative Data on MAT2A Inhibitor Activity

The efficacy of MAT2A inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key data for representative compounds.

In Vitro Potency of MAT2A Inhibitors

| Compound | Assay Type | Target/Cell Line | IC₅₀ Value | Reference |

| AG-270 | Enzyme Inhibition | MAT2A | 8 nM | [14] |

| Cell Proliferation | HCT116 MTAP -/- | 250 nM | [15] | |

| PF-9366 | Enzyme Inhibition | MAT2A | 420 nM | [16] |

| Cell Proliferation | SEM (MLLr Leukemia) | 3.8 µM | [17] | |

| Cell Proliferation | THP-1 (MLLr Leukemia) | 4.2 µM | [17] | |

| Compound 28 | Enzyme Inhibition | MAT2A | 25 nM | [15] |

| Cell Proliferation | HCT116 MTAP -/- | 250 nM | [15] | |

| Compound 30 | Enzyme Inhibition | MAT2A | 2.5 nM | [18] |

| Cell Proliferation | HCT116 MTAP -/- | 110 nM | [18] |

In Vivo Efficacy in Xenograft Models

| Compound | Cancer Model | Dosing | Outcome | Reference |

| AG-270 | HCT-116 MTAP -/- Xenograft | 50 mg/kg, QD | 43% Tumor Growth Inhibition (TGI) | [18] |

| Compound 30 | HCT-116 MTAP -/- Xenograft | 20 mg/kg, QD | 60% Tumor Growth Inhibition (TGI) | [18] |

| AG-270 + Docetaxel | PDX Models | N/A | 50% Complete Regressions | [2] |

Clinical Efficacy and Pharmacodynamics of IDE397 (Phase 1/2)

| Parameter | Population | Value | Reference |

| Plasma SAM Reduction | All Cohorts | >60% | [19] |

| Tumor SDMA Reduction | NSCLC Patient | 95% | [19] |

| Overall Response Rate (ORR) | MTAP-del UC & NSCLC | ~33% | [20] |

| Disease Control Rate (DCR) | MTAP-del UC & NSCLC | 93% | [20] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline protocols for key experiments used to characterize MAT2A inhibitors.

Cell Viability / Proliferation Assay (MTS/MTT)

This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC₅₀).

Principle: Metabolically active cells reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Plating: Seed cancer cells (e.g., HCT116 MTAP isogenic pairs) in 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the MAT2A inhibitor (e.g., 100 µM to 1 nM) in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a defined period, typically 72 to 120 hours, at 37°C, 5% CO₂.

-

MTS/MTT Addition:

-

For MTS: Add 20 µL of MTS reagent directly to each well.[21] Incubate for 1-4 hours at 37°C.[21]

-

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[22] Afterwards, add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve formazan crystals.[22]

-

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log-transformed inhibitor concentrations and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Western Blotting for Symmetric Dimethylarginine (SDMA)

This assay measures the level of SDMA, a direct pharmacodynamic biomarker of PRMT5 activity.

Protocol:

-

Cell Lysis: Treat cells with the MAT2A inhibitor for 72-96 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting SDMA (e.g., anti-SDMA, clone D4H5). Also probe a separate membrane or strip the first one for a loading control like β-actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Quantification: Densitometry analysis can be performed to quantify the band intensity, normalizing the SDMA signal to the loading control.

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of a MAT2A inhibitor in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject approximately 5-10 million cancer cells (e.g., HCT116 MTAP -/-) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth: Allow tumors to grow to a palpable size, typically 100-200 mm³.

-

Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Administer the MAT2A inhibitor via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).[18]

-

Tumor Measurement: Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.

-

Study Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for SDMA). Calculate the Tumor Growth Inhibition (TGI) percentage.

Synergistic Combinations

Preclinical data suggest that the mechanism of MAT2A inhibition creates vulnerabilities that can be exploited by combination therapies. A notable example is the synergy observed with taxanes (e.g., paclitaxel, docetaxel).[2][3]

Mechanism of Synergy with Taxanes:

-

MAT2A inhibition leads to splicing dysregulation, which can affect proteins involved in the DNA damage response (DDR) and the Fanconi Anemia (FA) pathway.[1][20]

-

This impairment of DNA repair and cell cycle progression sensitizes cancer cells to the effects of anti-mitotic agents like taxanes, which induce mitotic stress and cell death.[1][3]

-

The combination can lead to enhanced DNA damage and a greater anti-proliferative effect than either agent alone, resulting in additive or synergistic anti-tumor activity.[2]

References

- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. probiologists.com [probiologists.com]

- 7. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]

- 8. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ir.ideayabio.com [ir.ideayabio.com]

- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. librarysearch.mbzuai.ac.ae [librarysearch.mbzuai.ac.ae]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.ideayabio.com [media.ideayabio.com]

- 20. IDEAYA Announces Positive Interim Phase 1 Expansion Data of IDE397 in MTAP-Deletion Urothelial and Lung Cancer as Late-Breaker Oral Presentation at EORTC-NCI-AACR 2024 [prnewswire.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

The Core Function of MAT2A in Methionine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme that sits at the nexus of cellular metabolism and epigenetic regulation. It catalyzes the sole biosynthetic reaction for S-adenosylmethionine (SAM), the universal methyl donor, thereby controlling a vast network of methylation reactions essential for cellular homeostasis, proliferation, and differentiation. Dysregulation of MAT2A is increasingly implicated in various pathologies, most notably in cancer, where its upregulation provides a distinct metabolic advantage to tumor cells. This technical guide provides an in-depth exploration of MAT2A's function in methionine metabolism, its kinetic properties, regulatory mechanisms, and its role as a therapeutic target. Detailed experimental protocols for assessing MAT2A function and visualizing key cellular pathways are also presented to facilitate further research and drug development efforts.

Biochemical Function and Mechanism of MAT2A

Methionine Adenosyltransferase 2A (MAT2A) is the catalytic subunit of the MAT-II isoenzyme, which is ubiquitously expressed in most non-hepatic tissues.[1][2] Its primary function is to catalyze the conversion of L-methionine and adenosine triphosphate (ATP) into S-adenosylmethionine (SAM).[3][4] This reaction is the rate-limiting step in the methionine cycle and the sole source of SAM in mammalian cells.[3][5]

The reaction proceeds in a unique two-step mechanism within the enzyme's active site. First, the sulfur atom of methionine performs a nucleophilic attack on the 5'-carbon of the ATP's ribose moiety, forming SAM and releasing an intact triphosphate (PPPi) intermediate.[6][7] Subsequently, the triphosphate is rapidly hydrolyzed into inorganic pyrophosphate (PPi) and orthophosphate (Pi), which are then released along with the SAM product.[6] This entire process requires the presence of divalent cations, typically Mg²⁺, and is stimulated by K⁺.[6]

Kinetic studies have revealed that human MAT2A follows a strictly ordered sequential mechanism, where ATP must bind to the enzyme before L-methionine.[1][8] The subsequent release of products is also ordered, with SAM being released first, followed by the random release of phosphate and pyrophosphate.[1][8]

Quantitative Data: Enzyme Kinetics and Expression

The enzymatic activity and expression levels of MAT2A are tightly regulated and can vary significantly between normal and cancerous tissues. The following tables summarize key quantitative parameters.

Table 1: Kinetic Parameters of Human MAT2A

This table provides the Michaelis-Menten constant (Km) for the substrates ATP and L-methionine, and the dissociation constant (Kd) for ATP. These values are crucial for understanding the enzyme's affinity for its substrates.

| Parameter | Value | Substrate/Ligand | Reference |

| Km | 50 ± 10 µM | ATP | [1] |

| Km | 5 ± 2 µM | L-Methionine | [1] |

| Kd | 80 ± 30 µM | ATP | [1][8] |

Data derived from in-vitro kinetic studies.

Table 2: Comparative Expression of MAT2A in Cancer

This table highlights the differential expression of MAT2A at both the mRNA and protein levels in various cancers compared to corresponding normal tissues.

| Cancer Type | Expression Change in Tumor | Method | Reference |

| Gastric Cancer | Significantly higher mRNA expression | qRT-PCR | [9] |

| High protein expression in 40.7% of cases | Immunohistochemistry | [9] | |

| Liver Hepatocellular Carcinoma (LIHC) | Higher mRNA expression correlates with worse survival | RNA-seq (TCGA) | [10] |

| Elevated protein expression in cytoplasm & nucleus | Immunohistochemistry | [10] | |

| Breast Cancer | Higher mRNA expression correlates with poor survival | RNA-seq (TCGA/GTEx) | [11] |

| Elevated cytoplasmic/nuclear ratio correlates with poor survival | Immunohistochemistry | [11] | |

| Renal Cell Carcinoma (RCC) | Lower protein expression observed in cancer tissues | Western Blot & IHC | [12] |

Role in Methionine Metabolism and Associated Pathways

MAT2A is the gateway enzyme to the methionine cycle. The SAM it produces is the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, histones, and other proteins, thereby playing a fundamental role in epigenetic regulation of gene expression.[12]

After donating its methyl group in reactions catalyzed by methyltransferases, SAM is converted to S-adenosylhomocysteine (SAH).[9] SAH is then hydrolyzed to homocysteine, which can either be remethylated back to methionine to complete the cycle or be directed into the transsulfuration pathway.[9] The transsulfuration pathway uses homocysteine to synthesize cysteine, a precursor for the major cellular antioxidant, glutathione (GSH).[9]

In many cancers, there is a metabolic shift known as the "MAT1A-to-MAT2A switch."[10] Normal, differentiated hepatocytes primarily express the MAT1A gene, which produces a low-Km, high-activity enzyme. In contrast, cancer cells upregulate MAT2A, which results in lower steady-state SAM levels that favor proliferation and confer a growth and survival advantage.[10]

Regulation of MAT2A Expression and Activity

The expression of the MAT2A gene is regulated at the transcriptional level by several key factors. Studies have shown that transcription factors, including Sp1, Sp2, Sp3, and E2F, play a crucial role in controlling its promoter activity.[3] For instance, an Sp1 binding site in the proximal promoter is essential for its activity. In proliferating liver cells, both E2F and Sp1 are involved in the upregulation of MAT2A transcription.[3]

Signaling pathways also influence MAT2A. Growth factors such as epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1) can induce MAT2A gene expression through the transcriptional upregulation involving transcription factors like AP-1 and NF-κB.[10] Furthermore, under hypoxic conditions in pancreatic cancer cells, MAT2A is protected from autophagic degradation, leading to its stabilization and altered methionine metabolism to support adaptation to stress.

MAT2A as a Therapeutic Target in Drug Development

The heightened reliance of certain cancers on MAT2A has made it an attractive target for therapeutic intervention.[11] A particularly promising strategy involves targeting cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[12] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in about 15% of all cancers. MTAP-deficient cells accumulate a metabolite called methylthioadenosine (MTA), which can partially inhibit other methyltransferases. These cells become exquisitely dependent on MAT2A to maintain SAM levels. Therefore, inhibiting MAT2A in MTAP-deleted cancers creates a synthetic lethal scenario, selectively killing cancer cells while sparing normal cells.[12] This has led to the development of first-in-class, orally bioavailable MAT2A inhibitors, such as AG-270, which have entered clinical trials.[12]

Visualizations: Pathways and Workflows

Diagram 1: The Methionine Cycle

Diagram 2: Transcriptional Regulation of MAT2A

Diagram 3: Experimental Workflow for MAT2A Inhibitor Testing

Detailed Experimental Protocols

Protocol 1: Colorimetric MAT2A Enzyme Activity Assay

This protocol is adapted from commercially available kits and measures the phosphate produced from ATP hydrolysis during the SAM synthesis reaction.

A. Materials:

-

Purified recombinant MAT2A enzyme

-

MAT Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[1]

-

L-Methionine solution (10 mM)

-

ATP solution (10 mM)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Phosphate standard solution (1 mM)

-

96-well clear, flat-bottom plate

-

Plate reader capable of measuring absorbance at ~620-650 nm

B. Standard Curve Preparation:

-

Prepare a series of phosphate standards (e.g., 0, 2, 5, 10, 20, 40 µM) by diluting the 1 mM stock in MAT Assay Buffer.

-

Add 50 µL of each standard to separate wells of the 96-well plate.

C. Reaction Setup:

-

Prepare a Reaction Mix for each sample well containing:

-

40 µL MAT Assay Buffer

-

2 µL ATP solution (final concentration 0.4 mM)

-

2 µL L-Methionine solution (final concentration 0.4 mM)

-

X µL MAT2A enzyme (e.g., 20-50 ng)

-

-

Prepare a "No Enzyme" background control well containing all components except the MAT2A enzyme.

-

Prepare a "No Substrate" control by omitting either ATP or L-Methionine.

-

Adjust the total volume of all wells to 50 µL with MAT Assay Buffer.

D. Measurement:

-

Initiate the reaction by adding the MAT2A enzyme or the final component.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 150 µL of the phosphate detection reagent to all wells.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at the recommended wavelength (e.g., 650 nm).

-

Subtract the background absorbance from all readings. Calculate the phosphate concentration using the standard curve and determine the specific activity of the enzyme.

Protocol 2: Quantification of SAM and SAH by LC-MS/MS

This protocol provides a framework for the sensitive quantification of SAM and SAH from plasma or cell lysates, adapted from published methods.

A. Materials:

-

LC-MS/MS system (Triple Quadrupole)

-

C18 or similar reverse-phase HPLC column

-

SAM and SAH analytical standards

-

Stable isotope-labeled internal standards (e.g., ²H₃-SAM, ²H₄-SAH)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Acetone (ice-cold)

-

Microcentrifuge tubes

B. Sample Preparation (from Plasma):

-

Transfer 100 µL of plasma to a microcentrifuge tube.

-

Add 25 µL of the internal standard solution (containing known concentrations of ²H₃-SAM and ²H₄-SAH).

-

Vortex briefly and incubate at 4°C for 10 minutes.

-

Add 300 µL of ice-cold acetone to precipitate proteins.

-

Vortex for 10 minutes and incubate at 4°C for another 10 minutes.

-

Centrifuge at >13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to an HPLC vial for analysis.

C. LC-MS/MS Conditions:

-

Column: C18 column (e.g., 3.0 x 150 mm, 3.5 µm).

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at ~5% B, ramping up to ~95% B over several minutes to elute the analytes.

-

Flow Rate: 0.5 - 0.8 mL/min.

-

Injection Volume: 10-20 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

SAM transition: m/z 399.0 → 250.1

-

SAH transition: m/z 385.1 → 136.2

-

Monitor corresponding transitions for internal standards.

-

D. Data Analysis:

-

Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Quantify SAM and SAH concentrations in the samples by interpolating their peak area ratios from the standard curve.

Protocol 3: Western Blot for MAT2A Protein Expression

This is a generalized protocol for detecting MAT2A protein in cell lysates, based on standard procedures.[1]

A. Sample Preparation (Lysis):

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (total protein lysate). Determine protein concentration using a BCA or Bradford assay.

B. SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load samples and a protein molecular weight marker onto an SDS-PAGE gel (e.g., 10% or 4-12% gradient gel).

-

Run the gel until adequate separation is achieved (e.g., 100-150 V for 1-1.5 hours).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

C. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 [TBST]).

-

Incubate the membrane with a primary antibody specific for MAT2A (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

D. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Analyze band intensities using densitometry software, normalizing to a loading control protein like GAPDH or β-actin.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Transcription of the MAT2A gene, coding for methionine adenosyltransferase, is up-regulated by E2F and Sp1 at a chromatin level during proliferation of liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. Overexpression of methionine adenosyltransferase II alpha (MAT2A) in gastric cancer and induction of cell cycle arrest and apoptosis in SGC-7901 cells by shRNA-mediated silencing of MAT2A gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MAT2A Localization and Its Independently Prognostic Relevance in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. addgene.org [addgene.org]

- 10. researchgate.net [researchgate.net]

- 11. biomol.com [biomol.com]

- 12. ptglab.com [ptglab.com]

The Dual Role of S-Adenosylmethionine in Tumorigenesis: A Technical Guide for Researchers

Executive Summary

S-adenosylmethionine (SAM), the principal methyl donor in the cell, sits at the crossroads of numerous metabolic pathways critical for cellular homeostasis. Its role in tumorigenesis is complex and multifaceted, acting as both a tumor suppressor and a promoter depending on the cellular context and concentration. Dysregulation of SAM metabolism, through alterations in the expression of methionine adenosyltransferases (MATs) or downstream pathway enzymes, is a hallmark of many cancers. This guide provides an in-depth technical overview of the core functions of SAM in cancer, focusing on its involvement in DNA methylation, polyamine synthesis, and the transsulfuration pathway. We present quantitative data from key studies, detailed experimental protocols for assessing SAM-related cellular processes, and visual representations of the key signaling pathways to facilitate a deeper understanding of this critical molecule in cancer biology and to inform the development of novel therapeutic strategies.

Introduction: The Centrality of SAM in Cellular Metabolism and Cancer

S-adenosylmethionine is a pivotal molecule synthesized from methionine and ATP, a reaction catalyzed by methionine adenosyltransferases (MATs). It serves as the universal donor of methyl groups for the methylation of DNA, RNA, proteins, and other small molecules, thereby playing a crucial role in epigenetic regulation and cellular signaling.[1][2] Beyond its role in methylation, SAM is also a key precursor for the synthesis of polyamines and glutathione through the polyamine synthesis and transsulfuration pathways, respectively.[1][3]

The involvement of SAM in cancer is characterized by a paradoxical role. On one hand, global DNA hypomethylation, a common feature in many cancers, can lead to the activation of oncogenes and genomic instability.[4] In such contexts, SAM can act as a tumor suppressor by restoring normal methylation patterns.[4] Conversely, in some cancers, elevated levels of SAM and the enzymes that produce it, such as MAT2A, are associated with increased proliferation and tumor progression.[2] This guide will delve into the intricate mechanisms underlying this dual role of SAM in tumorigenesis.

The Three Fates of SAM in Cancer Metabolism

The metabolic fate of SAM is primarily directed towards three interconnected pathways: transmethylation, polyamine synthesis, and transsulfuration. The dysregulation of these pathways is intimately linked to the initiation and progression of cancer.

Transmethylation and Epigenetic Control

SAM is the sole methyl donor for DNA methyltransferases (DNMTs), which are responsible for establishing and maintaining DNA methylation patterns.[5] Aberrant DNA methylation is a well-established epigenetic hallmark of cancer, characterized by global hypomethylation and promoter-specific hypermethylation of tumor suppressor genes.[4]

-

Hypomethylation and Oncogene Activation: Reduced SAM levels can lead to global DNA hypomethylation, resulting in the aberrant activation of oncogenes like c-myc and H-ras.[4]

-

SAM Supplementation and Re-methylation: Studies have shown that supplementation with SAM can reverse the hypomethylation status of oncogene promoters, leading to their downregulation and the inhibition of cancer cell growth.[4][6]

Polyamine Synthesis and Cell Proliferation

Polyamines, such as spermidine and spermine, are essential for cell growth, proliferation, and differentiation.[7] The synthesis of polyamines is initiated by the decarboxylation of SAM to form decarboxylated SAM (dcSAM), which then donates an aminopropyl group to putrescine.[7][8]

-

Upregulation in Cancer: The polyamine pathway is frequently upregulated in cancer cells to meet the high demand for these molecules to sustain rapid proliferation.[7][8]

-

Competition for SAM: The increased flux through the polyamine synthesis pathway can deplete the cellular pool of SAM available for methylation reactions, contributing to the epigenetic alterations observed in cancer.[9]

Transsulfuration and Redox Balance

The transsulfuration pathway converts homocysteine, a product of SAM-dependent methylation reactions, into cysteine.[10] Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the major intracellular antioxidant.[1]

-

Maintaining Redox Homeostasis: The transsulfuration pathway plays a critical role in maintaining cellular redox balance and protecting cells from oxidative stress, which is often elevated in cancer cells.[1][7]

-

SAM as an Allosteric Activator: SAM can allosterically activate cystathionine-β-synthase (CBS), a key enzyme in the transsulfuration pathway, thereby influencing the production of cysteine and GSH.

Quantitative Data on SAM's Role in Tumorigenesis

The following tables summarize quantitative data from various studies investigating the effects of SAM and the inhibition of its synthesis on cancer cells.

Table 1: Effect of SAM Treatment on Cancer Cell Proliferation and Apoptosis

| Cell Line | Cancer Type | SAM Concentration | Effect on Proliferation | Effect on Apoptosis | Reference |

| MGC-803 | Gastric Cancer | Not Specified | 22% decrease in growth rate | - | [11] |

| HT-29 | Colon Cancer | Not Specified | 20.3% decrease in growth rate | - | [11] |

| MDA-MB-231 | Breast Cancer | 100 µM, 200 µM | Significant dose-dependent reduction | Significant increase with 200 µM | [6] |

| Hs578T | Breast Cancer | 100 µM, 200 µM | Significant dose-dependent reduction | Significant increase with 200 µM | [6] |

| PC-3 | Prostate Cancer | Not Specified | - | 9% early apoptosis, 6% late apoptosis after 72h | [12] |

| DU145 | Prostate Cancer | Not Specified | - | 6% early apoptosis, 5% late apoptosis after 72h | [12] |

| RKO | Colorectal Cancer | 65-125 µM | Anti-proliferative effect | Pro-apoptotic at 500 µM | [13] |

| SW620 | Colorectal Cancer | 65-125 µM | Anti-proliferative effect | Pro-apoptotic at 500 µM | [13] |

Table 2: Quantitative Effects of MAT2A Inhibition on Cancer Cells

| Cell Line | Cancer Type | Inhibitor | Effect | Reference |

| MTAP-deleted cells | Various | AG-270 | Antiproliferative activity | [4][14] |

| HCT116 MTAP-/- | Colon Cancer | AG-270 | Induces DNA damage and mitotic defects | [4] |

| Cisplatin-resistant Lung Cancer Cells | Lung Cancer | PF9366 | Inhibits proliferation and promotes apoptosis | [15] |

Table 3: Fold Change in Gene Expression Upon SAM Treatment

| Cell Line | Cancer Type | Treatment | Genes Downregulated | Genes Upregulated | Reference |

| HepG2 | Liver Cancer | SAM | 3342 | 3320 | [16] |

| SKhep1 | Liver Cancer | SAM | 2689 | 2860 | [16] |

| NorHep (normal) | Liver | SAM | 2587 | 2376 | [16] |

Key Signaling Pathways Influenced by SAM

SAM metabolism is intricately linked with major signaling pathways that govern cell growth, survival, and proliferation.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer. mTORC1, a component of this pathway, can regulate the stability of S-adenosylmethionine decarboxylase (SAMDC), thereby controlling the flux of SAM into the polyamine synthesis pathway in prostate cancer.[17]

The MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in many cancers.[18] SAM has been shown to affect the phosphorylation and expression of key components of this pathway, such as ERK1/2, in prostate cancer cells.[10][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of SAM and cancer research.

Quantification of SAM Levels by LC-MS/MS

This protocol is adapted for the quantification of SAM in cellular or plasma samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 4 mM ammonium acetate, 0.1% formic acid, 0.1% heptafluorobutyric acid (pH 2.5)

-

Mobile Phase B: 100% methanol

-

SAM and SAH standards

-

Deuterated internal standards (e.g., ²H₃-SAM)

-

Acetone (pre-chilled to -20°C)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For plasma: Combine 20 µL of plasma with 180 µL of internal standard solution.[8]

-

For cell lysates: Homogenize cells in an appropriate buffer and quantify protein concentration.

-

-

Protein Precipitation:

-

LC-MS/MS Analysis:

-

Transfer 500 µL of the supernatant to an HPLC vial.[19]

-

Inject 40 µL of the sample onto the LC-MS/MS system.[20]

-

Use a gradient elution program, for example: 60% Mobile Phase A for 2 minutes, followed by a gradient to 100% Mobile Phase B over 2 minutes.[20]

-

The mass spectrometer should be operated in positive ion mode.[8]

-

Monitor the following ion transitions: m/z 399.0 → 250.1 for SAM and m/z 402.0 → 250.1 for ²H₃-SAM.[19]

-

-

Quantification:

-

Generate a standard curve using known concentrations of SAM.

-

Calculate the concentration of SAM in the samples based on the standard curve and the peak area ratio of SAM to the internal standard.

-

DNA Methylation Analysis by Bisulfite Sequencing

This protocol outlines the general steps for bisulfite sequencing to analyze DNA methylation at single-base resolution.

Materials:

-

Genomic DNA

-

Bisulfite conversion kit (e.g., Qiagen EpiTect Bisulfite Kit)

-

PCR primers designed for bisulfite-converted DNA

-

Taq polymerase

-

dNTPs

-

PCR thermal cycler

-

Agarose gel electrophoresis system

-

DNA sequencing platform

Procedure:

-

Bisulfite Conversion:

-

PCR Amplification:

-

Design PCR primers specific to the bisulfite-converted sequence of the target region. Use software like MethPrimer for primer design.[2]

-

Perform PCR using the bisulfite-converted DNA as a template. A typical PCR program is: 95°C for 5 min, followed by 35 cycles of 94°C for 1 min, annealing temperature (Ta) for 2.5 min, and 72°C for 1 min, with a final extension at 72°C for 5 min.[2]

-

-

Sequencing and Analysis:

-

Purify the PCR product and sequence it.

-

Compare the obtained sequence to the original genomic sequence. Cytosines that remain as cytosines were methylated, while those converted to thymines (after PCR) were unmethylated.[1]

-

Cell Proliferation Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

-

Treatment:

-

After allowing the cells to adhere (typically 6-24 hours), treat them with the desired concentrations of SAM or other compounds.

-

-

MTT Addition:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for at least 2 hours, with occasional shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a plate reader.

-

The absorbance is directly proportional to the number of viable, metabolically active cells.

-

Conclusion and Future Directions

S-adenosylmethionine plays a profoundly intricate and context-dependent role in the landscape of cancer biology. Its dysregulation is a central node in the metabolic reprogramming of cancer cells, influencing epigenetic landscapes, proliferative capacity, and redox homeostasis. This guide has provided a comprehensive overview of the current understanding of SAM's involvement in tumorigenesis, supported by quantitative data and detailed experimental protocols to aid researchers in this field.

The therapeutic targeting of SAM metabolism, particularly through the inhibition of MAT2A, holds significant promise, especially in the context of synthetic lethality in MTAP-deleted cancers.[2][4] Future research should focus on elucidating the precise molecular mechanisms that dictate the dual role of SAM in different cancer types and at different stages of progression. A deeper understanding of the crosstalk between SAM-dependent pathways and other oncogenic signaling cascades will be crucial for the development of effective and personalized anti-cancer therapies that exploit the metabolic vulnerabilities of tumor cells. Furthermore, the development of more sophisticated methods for in vivo imaging and quantification of SAM and related metabolites will provide invaluable insights into the dynamic nature of cancer metabolism and its response to therapeutic interventions.

References

- 1. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 2. The bisulfite genomic sequencing protocol [file.scirp.org]

- 3. researchhub.com [researchhub.com]

- 4. search.syr.edu [search.syr.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-Adenosylmethionine affects ERK1/2 and STAT3 pathway in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S-Adenosylmethionine Inhibits the Growth of Cancer Cells by Reversing the Hypomethylation Status of c-myc and H-ras in Human Gastric Cancer and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-Adenosylmethionine affects ERK1/2 and STAT3 pathway in androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oncotarget.com [oncotarget.com]

- 17. One-Carbon and Polyamine Metabolism as Cancer Therapy Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. med.upenn.edu [med.upenn.edu]

Therapeutic Potential of Targeting MAT2A in Oncology: A Technical Guide

Abstract

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, primarily due to its critical role in cellular metabolism and the epigenetic regulation of gene expression. As the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, MAT2A is central to methylation reactions essential for cancer cell proliferation and survival. Its inhibition presents a novel strategy for cancer therapy, particularly through the synthetic lethal interaction observed in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a genetic alteration present in approximately 15% of all human cancers.[1][2][3] This guide provides an in-depth overview of the rationale for targeting MAT2A, summarizes preclinical and clinical data for leading inhibitors, details key experimental protocols, and illustrates the core signaling pathways.

Introduction: The Role of MAT2A in Cancer

MAT2A is a rate-limiting enzyme in the methionine cycle, catalyzing the conversion of methionine and ATP into SAM.[4] SAM is the principal methyl donor for the methylation of DNA, RNA, histones, and other proteins, thereby playing a crucial role in regulating gene expression, cell differentiation, and overall cellular homeostasis.[4][5]

In normal physiology, MAT1A is the primary MAT enzyme expressed in the liver, while MAT2A is expressed in extrahepatic tissues.[6] However, many cancers, including those of the liver, colon, breast, and brain, exhibit a switch from MAT1A to MAT2A expression or a general upregulation of MAT2A.[7][8][9] This increased MAT2A expression provides a survival and growth advantage to cancer cells by supplying the high levels of SAM required for their rapid proliferation and aberrant methylation patterns.[4][5][7] The expression of MAT2A is notably high in brain cancer, leukemia, and lymphoma compared to other cancers.[1][8]

The Core Rationale: Synthetic Lethality in MTAP-Deleted Cancers

The most significant therapeutic rationale for targeting MAT2A lies in its synthetic lethal relationship with the deletion of the MTAP gene.[1][2] The MTAP gene is co-deleted with the CDKN2A tumor suppressor gene in about 15% of all cancers.[10]

-

MTAP Function: MTAP is a key enzyme in the methionine salvage pathway, responsible for metabolizing methylthioadenosine (MTA).[6]

-

Consequence of MTAP Deletion: In MTAP-deleted cancer cells, MTA accumulates to high levels.[6][11]

-

MTA and PRMT5: This accumulated MTA is a natural and potent inhibitor of the enzyme Protein Arginine N-methyltransferase 5 (PRMT5).[1][6]

-

PRMT5 Function: PRMT5 is a critical enzyme that uses SAM as a substrate to catalyze the symmetric dimethylation of arginine (SDMA) residues on various proteins, including those involved in mRNA splicing.[12][13]

-

The Vulnerability: The partial inhibition of PRMT5 by MTA makes these cancer cells highly dependent on high intracellular concentrations of SAM to maintain residual PRMT5 activity, which is essential for their survival.[12]

-

Therapeutic Intervention: By inhibiting MAT2A, the production of SAM is reduced. This SAM depletion, combined with the existing MTA-driven inhibition, leads to a significant suppression of PRMT5 activity, triggering mRNA splicing defects, DNA damage, cell cycle arrest, and ultimately, selective cancer cell death.[1][10][11]

Preclinical and Clinical Landscape of MAT2A Inhibitors

Significant progress has been made in developing potent and selective MAT2A inhibitors. These compounds have demonstrated robust anti-tumor activity in preclinical models and promising early signals in clinical trials.[2]

Quantitative Preclinical Data

MAT2A inhibitors show potent biochemical and cellular activity, leading to significant tumor growth inhibition in xenograft models of MTAP-deleted cancers.

Table 1: In Vitro Potency of Selected MAT2A Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular SAM IC50 (nM) | Antiproliferative IC50 (nM) | Cell Line | Citation(s) |

|---|---|---|---|---|---|

| AG-270 | 68.3 | 5.8 | 250 | HCT116 MTAP-/- | [6][14] |

| IDE397 | - | - | - | - | [1][15] |

| SCR-7952 | 18.7 | 1.9 | 34.4 | HCT116 MTAP-/- | [14] |

| PF-9366 | 420 | 1200 | >10,000 | Huh-7 | [6][14] |

| Compound 28 | - | 25 | 250 | HCT116 MTAP-/- | [6] |

| Compound 17 | 430 | - | 1400 | HCT116 MTAP-/- |[16] |

Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models

| Compound | Model | Dose | Tumor Growth Inhibition (TGI) | Citation(s) |

|---|---|---|---|---|

| AGI-25696 | KP4 Pancreatic (MTAP-null) | 300 mg/kg | 67.8% | [17] |

| AG-270 | HCT116 MTAP-/- | - | Significant | [10] |

| IDE397 + PRMT5i | H838 Lung, BXPC3 Pancreas | Below MTD | Durable tumor regressions, complete responses | [15] |

| SCR-7952 | HCT116 MTAP-/- | 50 mg/kg | Significant |[14] |

Clinical Trial Data

The first-in-class MAT2A inhibitor, AG-270 (Ivosidenib), has been evaluated in a Phase I clinical trial for patients with advanced solid tumors harboring MTAP deletion.[12][18][19]

Table 3: Summary of Phase I Clinical Trial Results for AG-270 (NCT03435250) | Parameter | Result | Citation(s) | | :--- | :--- | :--- | | Patient Population | 40 patients with advanced malignancies with MTAP deletion |[12][18] | | Pharmacodynamics | Maximal reduction in plasma SAM concentrations: 54% to 70% |[12][18] | | | Decrease in tumor SDMA levels in paired biopsies |[12][18] | | Efficacy | Partial Responses (PR) | 2 patients |[12] | | | Stable Disease (SD) ≥16 weeks | 5 patients |[12] | | Safety & Tolerability | Maximum Tolerated Dose (MTD) | Generally well-tolerated up to 200 mg QD |[12] | | Common AEs | Reversible increases in liver function tests, thrombocytopenia, anemia, fatigue |[12][18] |

Another MAT2A inhibitor, IDE397, is also under clinical investigation, both as a single agent and in combination therapies.[1][20] Preliminary results for IDE397 in a Phase 2 trial (NCT04794699) in MTAP-deleted urothelial cancer and NSCLC showed an overall response rate (ORR) of 39% and a disease control rate (DCR) of 94%.[1]

Downstream Mechanisms and Combination Strategies

Key Signaling and Cellular Effects

Inhibition of the MAT2A-SAM-PRMT5 axis in MTAP-deleted cells triggers a cascade of downstream events.

References

- 1. probiologists.com [probiologists.com]

- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAT2A inhibition combats metabolic and transcriptional reprogramming in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacr.org [aacr.org]

- 20. researchgate.net [researchgate.net]

The MAT2A Pathway: A Pivotal Hub in Cancer Metabolism and a Target for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical enzyme in the landscape of cancer metabolism and epigenetics. As the primary producer of S-adenosylmethionine (SAM), the universal methyl donor, MAT2A fuels a vast array of cellular processes essential for cancer cell proliferation, survival, and adaptation. Upregulated in a variety of malignancies, MAT2A presents a compelling therapeutic target. This is particularly true in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event occurring in approximately 15% of all human cancers. The synthetic lethal relationship between MAT2A inhibition and MTAP deletion has spurred the development of a new class of targeted therapies, with several MAT2A inhibitors now in clinical investigation. This guide provides a comprehensive technical overview of the MAT2A pathway, its dysregulation in cancer, the mechanism of action of MAT2A inhibitors, and the experimental methodologies used to interrogate this critical pathway.

The Core MAT2A Pathway: From Methionine to Methylation

The MAT2A pathway is central to one-carbon metabolism, initiating the process of transferring a methyl group from methionine to a vast array of acceptor molecules, including DNA, RNA, histones, and other proteins.[1][2]

1.1. Enzymatic Reaction and Key Components:

The core of the pathway is the enzymatic reaction catalyzed by MAT2A:

L-Methionine + ATP → S-adenosylmethionine (SAM) + Pyrophosphate + Orthophosphate [3]

-

Methionine Adenosyltransferase 2A (MAT2A): The catalytic subunit that facilitates the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[3] It is the predominant isoform expressed in extrahepatic tissues and is frequently upregulated in cancer.[4]

-

S-adenosylmethionine (SAM): The product of the MAT2A reaction and the principal methyl donor for most transmethylation reactions in the cell.[2] SAM is the second most widely used enzyme substrate after ATP.[2]

-

S-adenosylhomocysteine (SAH): Following the donation of its methyl group, SAM is converted to SAH. SAH is a potent inhibitor of methyltransferases, and its accumulation can lead to feedback inhibition of methylation reactions.[1][2] The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.[5]

1.2. Regulation of MAT2A Activity:

MAT2A activity is tightly regulated through various mechanisms:

-

Allosteric Regulation: The regulatory subunit MAT2B can associate with MAT2A, and while it doesn't significantly alter the catalytic rate, it can increase the susceptibility of MAT2A to product inhibition by SAM.[6]

-

Transcriptional Regulation: The expression of MAT2A can be driven by oncogenic signaling pathways. For instance, the mTORC1 pathway can promote MAT2A expression via the transcription factor c-MYC.[7]

-

Post-translational Modifications: Mechanisms such as sumoylation have been shown to stabilize the MATα2 protein, enhancing its pro-survival functions in cancer cells.[8]

Below is a diagram illustrating the central role of MAT2A in the methionine cycle.

The MAT2A Pathway in Cancer: A Synthetic Lethal Target

The reliance of cancer cells on aberrant methylation patterns for epigenetic reprogramming and sustained proliferation makes the MAT2A pathway a critical vulnerability.

2.1. Upregulation in Various Cancers:

Elevated expression of MAT2A is observed in a wide range of cancers, including:

-

Hepatocellular carcinoma[8]

-

Colon cancer[8]

-

Gastric cancer[8]

-

Breast cancer[8]

-

Pancreatic cancer[8]

-

Leukemias[7]

High MAT2A expression is often correlated with a poorer prognosis for patients.[7]

2.2. The MTAP Deletion Vulnerability:

A key breakthrough in targeting the MAT2A pathway came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7][9] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A, an event that occurs in about 15% of all cancers.[9][10]

-

Role of MTAP: MTAP is a crucial enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine.[11]

-

Consequence of MTAP Deletion: In MTAP-deleted cancer cells, MTA accumulates to high levels.[11]

-

PRMT5 Inhibition by MTA: This accumulated MTA acts as a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that uses SAM to methylate a variety of proteins involved in essential cellular processes like RNA splicing.[7][11]

-

Synthetic Lethality: The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely dependent on high intracellular concentrations of SAM to maintain sufficient PRMT5 activity for survival.[7] By inhibiting MAT2A, the production of SAM is reduced, leading to a further decrease in PRMT5 activity, which ultimately triggers cell death in MTAP-deleted cancer cells.[7][12] Normal cells with functional MTAP are not as reliant on this pathway and are therefore less affected by MAT2A inhibition.[12]

The following diagram illustrates the principle of synthetic lethality between MAT2A inhibition and MTAP deletion.

MAT2A Inhibitors: A New Class of Targeted Therapy

The discovery of the MAT2A-MTAP synthetic lethality has led to the rapid development of small molecule inhibitors targeting MAT2A.

3.1. Mechanism of Action:

Most of the advanced MAT2A inhibitors, such as AG-270 and IDE397, are allosteric, non-competitive inhibitors.[10][13] They bind to a site on the MAT2A enzyme that is distinct from the active site, inducing a conformational change that prevents the release of the product, SAM.[13] This leads to a dose-dependent reduction in intracellular SAM levels.[12][14]

3.2. Downstream Consequences of MAT2A Inhibition:

The reduction in SAM levels following MAT2A inhibition has several downstream effects, particularly in MTAP-deleted cancer cells:

-

PRMT5 Inhibition: As described, this is the primary mechanism of synthetic lethality.

-

Splicing Defects: PRMT5 is essential for the proper functioning of the spliceosome. Its inhibition leads to aberrant mRNA splicing.[7][15]

-

DNA Damage: Impaired splicing and other downstream effects can lead to the accumulation of DNA damage.[7][15]

-

Cell Cycle Arrest and Senescence: MAT2A inhibition can induce cell cycle arrest and cellular senescence.[15][16]

-

Apoptosis: Ultimately, these cellular stresses lead to programmed cell death (apoptosis) in susceptible cancer cells.

3.3. Quantitative Data on MAT2A Inhibitors:

The following table summarizes publicly available data on the potency of several MAT2A inhibitors.

| Inhibitor | Type | Target | IC50 (Enzymatic) | Cellular IC50 (SAM Production) | Antiproliferative IC50 | Reference(s) |

| AG-270 | Allosteric, Non-competitive | MAT2A | - | More efficient than PF-9366 | Selective for MTAP-deleted cells | [12][17] |

| IDE397 | Allosteric | MAT2A | - | Potent | Selective for MTAP-deleted cells | [10][12] |

| PF-9366 | Allosteric | MAT2A | 420 nM | 1.2 µM (H520), 255 nM (Huh-7) | 10 µM (Huh-7) | [7][11] |

| FIDAS-5 | Competitive with SAM | MAT2A | 2.1 µM | Reduces SAM levels | Inhibits proliferation of LS174T cells | [1][8][18][19] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

3.4. Clinical Development:

Several MAT2A inhibitors have entered clinical trials, showing promising early results in patients with MTAP-deleted solid tumors.[12][18][20][21][22][23][24]

-

AG-270 (Ivosidenib): Has completed a Phase 1 trial in patients with advanced malignancies with MTAP deletion.[14][18][20] The trial demonstrated a manageable safety profile and preliminary evidence of clinical activity, with maximal reductions in plasma SAM concentrations ranging from 54% to 70%.[14]

-

IDE397: Is currently in Phase 1/2 clinical trials for patients with MTAP-deleted solid tumors, including non-small cell lung cancer and urothelial carcinoma, and has shown encouraging clinical activity.[12][21][22][23][24]

Experimental Protocols for Studying the MAT2A Pathway

This section provides an overview of key experimental protocols used to investigate the MAT2A pathway.

4.1. Measurement of MAT2A Expression:

a) Western Blot for MAT2A Protein Expression:

-

Objective: To determine the relative abundance of MAT2A protein in cell lysates or tissue homogenates.

-

Methodology:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[25][26] Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAT2A (e.g., Thermo Fisher PA5-72927) overnight at 4°C.[27] Dilution should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

b) Quantitative PCR (qPCR) for MAT2A mRNA Expression:

-

Objective: To quantify the relative levels of MAT2A messenger RNA.

-

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for MAT2A.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of MAT2A to a housekeeping gene (e.g., GAPDH, ACTB).

-

4.2. Measurement of MAT2A Enzymatic Activity:

-

Objective: To determine the catalytic activity of MAT2A in purified enzyme preparations or cell lysates.

-

Methodology (Colorimetric Assay): [28][29][30][31][32]

-

Reaction Buffer: Prepare a reaction buffer typically containing 50 mM Tris-HCl (pH 7.5-8.0), 100 mM KCl, 10 mM MgCl2, and 1 mM TCEP.[20]

-

Substrates: Prepare stock solutions of ATP and L-methionine.

-

Enzyme Preparation: Use recombinant MAT2A or cell lysate as the enzyme source.

-

Reaction Initiation: In a 96- or 384-well plate, combine the enzyme with the reaction buffer. Initiate the reaction by adding ATP and L-methionine. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrates.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 22°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Detection: The production of pyrophosphate, a byproduct of the MAT2A reaction, can be measured using a colorimetric detection reagent (e.g., PiColorLock™ Phosphate Assay Kit).[30] This reagent forms a stable chromophore that can be quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm or 630 nm).[28][30]

-

Data Analysis: Generate a standard curve using a known concentration of pyrophosphate to determine the amount of product formed and calculate the enzyme activity.

-

The following diagram outlines the workflow for a colorimetric MAT2A activity assay.

4.3. Quantification of S-adenosylmethionine (SAM) Levels:

-

Objective: To measure the intracellular concentration of SAM.

-

Methodology (LC-MS/MS): [13][33][34][35][36]

-

Sample Collection and Extraction: Harvest cells and rapidly quench metabolic activity (e.g., using ice-cold methanol). Extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Sample Preparation: Spike samples with a stable isotope-labeled internal standard (e.g., d3-SAM) for accurate quantification.[35][36] Precipitate proteins (e.g., with acetone) and centrifuge to collect the supernatant containing the metabolites.[34]

-

Chromatographic Separation: Separate SAM from other metabolites using liquid chromatography (LC), often with a C8 or pentafluorophenyl column.[13][33]

-

Mass Spectrometry Detection: Detect and quantify SAM using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The specific mass transition for SAM is typically m/z 399 → 250.[34]

-

Data Analysis: Generate a standard curve using known concentrations of SAM to quantify the amount in the samples, normalized to the internal standard and cell number or protein content.

-

Conclusion and Future Perspectives

The MAT2A pathway represents a cornerstone of cancer cell metabolism and a validated therapeutic target. The synthetic lethal interaction with MTAP deletion provides a clear patient selection strategy, paving the way for precision medicine approaches. The first-generation MAT2A inhibitors have shown promising clinical activity, and ongoing research is focused on optimizing their efficacy and exploring combination strategies. A thorough understanding of the MAT2A pathway and the methodologies to study it are essential for researchers and drug developers working to exploit this critical vulnerability in cancer. Future work will likely focus on identifying additional biomarkers of response to MAT2A inhibition, overcoming potential resistance mechanisms, and expanding the application of these inhibitors to a broader range of cancers.

References

- 1. FIDAS-5 | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]

- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. PF-9366 - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. filecache.investorroom.com [filecache.investorroom.com]

- 11. tribioscience.com [tribioscience.com]

- 12. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MAT2A Inhibitor II, FIDAS-5 - CAS 1391934-98-7 - Calbiochem | 504173 [merckmillipore.com]

- 19. FIDAS-5 [sobekbio.com]

- 20. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 21. urologytimes.com [urologytimes.com]

- 22. cancernetwork.com [cancernetwork.com]

- 23. onclive.com [onclive.com]

- 24. IDEAYA Reports Positive Interim Phase 1 Data of IDE397 in MTAP-Deletion Cancers at EORTC-NCI-AACR 2024 [synapse.patsnap.com]

- 25. origene.com [origene.com]

- 26. bio-rad.com [bio-rad.com]

- 27. MAT2A Polyclonal Antibody (PA5-72927) [thermofisher.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. sigmaaldrich.cn [sigmaaldrich.cn]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 36. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Introduction to MAT2A as a Therapeutic Target

An In-Depth Technical Guide to the Preclinical Evaluation of a Representative MAT2A Inhibitor

This technical guide provides a comprehensive overview of the preclinical studies of a representative Methionine Adenosyltransferase 2A (MAT2A) inhibitor. The information presented is intended for researchers, scientists, and drug development professionals actively involved in oncology and drug discovery. This document details the mechanism of action, preclinical efficacy, and key experimental protocols for evaluating MAT2A inhibitors.

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2][3] These reactions are essential for gene expression, cell cycle regulation, and overall cellular homeostasis.[4] In cancer cells, particularly those with rapid growth and division, there is an increased demand for methylation, making MAT2A a compelling therapeutic target.[4]

A key rationale for targeting MAT2A in oncology is its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][6][7] MTAP is a crucial enzyme in the methionine salvage pathway. Its deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[6][8] MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5). This inhibition makes cancer cells with MTAP deletion exquisitely sensitive to further reductions in SAM levels caused by MAT2A inhibition.[6]

Mechanism of Action

MAT2A inhibitors are small molecules that typically bind to an allosteric site on the MAT2A enzyme.[9][10] This binding event alters the enzyme's conformation, leading to a decrease in its catalytic activity and, consequently, a reduction in the intracellular levels of SAM.[4][7] The depletion of SAM has several downstream effects that contribute to the anti-tumor activity of MAT2A inhibitors:

-

Inhibition of PRMT5-dependent mRNA splicing: Reduced SAM levels impair the function of PRMT5, leading to alterations in mRNA splicing of genes involved in cell cycle regulation and DNA damage response.[6][8]

-

Induction of DNA damage: Disruption of methylation processes can lead to DNA damage and the activation of apoptosis-related pathways.[1][11]

-

Global changes in histone methylation: MAT2A inhibition can lead to a global depletion of histone methylation marks, such as H3K36me3, perturbing oncogenic and developmental transcriptional programs.[12]

In Vitro Preclinical Data

The in vitro activity of representative MAT2A inhibitors has been evaluated in various cancer cell lines, particularly those with and without MTAP deletion.

Quantitative Data Summary

| Compound | Assay Type | Cell Line | MTAP Status | IC50 | Reference |

| AG-270 | Proliferation | HCT-116 | MTAP-/- | Potent | [8][13] |

| PF-9366 | Enzyme Activity | MAT2A | N/A | 420 nM | [13] |

| PF-9366 | Proliferation | Huh-7 | N/A | 10 µM | [13] |

| Compound 17 | Enzyme Activity | MAT2A | N/A | 0.43 µM | [11] |

| Compound 17 | Proliferation | HCT-116 | MTAP-/- | 1.4 µM | [11] |

| SCR-7952 | Proliferation | HCT-116 | MTAP-/- | More potent than AG-270 | [13] |

| Compound 8 | Enzyme Activity | MAT2A | N/A | Single-digit nM | [9] |

| Compound 8 | Proliferation | N/A | N/A | Sub-µM | [9] |

Experimental Protocols

3.2.1. MAT2A Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory activity of a compound on the MAT2A enzyme.

-

Methodology:

-

Recombinant human MAT2A enzyme is incubated with varying concentrations of the test compound.

-

The enzymatic reaction is initiated by the addition of the substrates, L-methionine and ATP.[5]

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The amount of SAM produced is quantified using a suitable detection method, such as luminescence-based assays that measure the depletion of ATP or chromatographic methods like HPLC.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

3.2.2. Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of the MAT2A inhibitor on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., HCT-116 MTAP-/-) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the MAT2A inhibitor for a period of 3 to 7 days.

-

Cell viability is assessed using a colorimetric (e.g., MTS) or fluorescence-based (e.g., CellTiter-Glo) assay that measures metabolic activity or ATP content, respectively.

-

The results are normalized to vehicle-treated control cells, and IC50 values are determined from the resulting dose-response curves.

-

In Vivo Preclinical Data

The in vivo efficacy of MAT2A inhibitors is typically evaluated in xenograft models using immunodeficient mice bearing human tumors.

Quantitative Data Summary

| Compound | Model | Dose & Schedule | Outcome | Reference |

| AG-270 | NSCLC PDX | Not specified | Additive-to-synergistic anti-tumor activity with docetaxel | [8] |

| AGI-25696 | KP4 Pancreatic Xenograft | 300 mg/kg daily | Significant tumor growth inhibition | [11] |

| SCR-7952 | HCT-116 MTAP-/- Xenograft | 3.0 mg/kg | 82.9% Tumor Growth Inhibition (TGI) | [13] |

| AG-270 | HCT-116 MTAP-/- Xenograft | 200 mg/kg | 52.0% Tumor Growth Inhibition (TGI) | [13] |

| AG-270 | MTAP+/+ CRC Xenograft | In combination with MTDIA | Synergistic tumor growth inhibition | [14] |

Experimental Protocols

4.2.1. Xenograft Tumor Model Studies

-

Objective: To evaluate the anti-tumor efficacy of a MAT2A inhibitor in a living organism.

-

Methodology:

-

Human cancer cells (e.g., HCT-116 MTAP-/-) are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The MAT2A inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.

-

Efficacy is typically reported as percent tumor growth inhibition (%TGI).

-

Pharmacokinetics and Toxicology

Preclinical pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a MAT2A inhibitor. These studies are typically conducted in rodents and non-rodents. A favorable PK profile includes good oral bioavailability and sustained plasma concentrations above the therapeutically effective level.